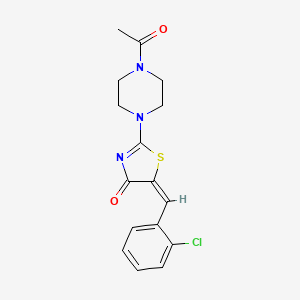

(E)-2-(4-acetylpiperazin-1-yl)-5-(2-chlorobenzylidene)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c1-11(21)19-6-8-20(9-7-19)16-18-15(22)14(23-16)10-12-4-2-3-5-13(12)17/h2-5,10H,6-9H2,1H3/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUJKYDHPYAGAC-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-acetylpiperazin-1-yl)-5-(2-chlorobenzylidene)thiazol-4(5H)-one is a synthetic compound belonging to the thiazole family, which has garnered attention due to its potential biological activities. The structure incorporates a thiazole ring fused with a piperazine moiety and a chlorobenzylidene group, suggesting diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(2-chlorobenzylidene)thiazol-4(5H)-one typically involves several key steps:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions of appropriate precursors.

- Introduction of the Piperazine Moiety : The piperazine group is introduced via nucleophilic substitution reactions.

- Addition of the Chlorobenzylidene Group : The final step involves condensation with 2-chlorobenzaldehyde under basic conditions to yield the desired compound.

Biological Activity

The biological activities associated with (E)-2-(4-acetylpiperazin-1-yl)-5-(2-chlorobenzylidene)thiazol-4(5H)-one can be categorized into several key areas:

Antimicrobial Activity

Thiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Preliminary studies indicate that similar thiazole compounds show varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 100 to 400 μg/mL, which is lower than conventional antibiotics like chloramphenicol .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Similar Thiazoles | E. faecalis | 100 |

| Similar Thiazoles | S. aureus | 200 |

| Reference Drug | Chloramphenicol | 25–50 |

Antifungal Activity

In addition to antibacterial properties, these compounds have shown promising antifungal effects:

- Activity Against Fungi : Certain thiazole derivatives have demonstrated effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .

Anticancer Potential

The thiazole scaffold is recognized for its role in anticancer drug development:

- Mechanisms of Action : Compounds containing thiazole rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific derivatives have shown activity against various cancer cell lines, suggesting that modifications in their structure can enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:

- Key Modifications : The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly influences antimicrobial potency. For example, substituents such as NO₂ or OMe at specific positions have been associated with enhanced activity against bacterial strains .

Case Studies

Several studies highlight the effectiveness of thiazole derivatives in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A recent investigation revealed that a series of thiazole derivatives exhibited moderate to high antibacterial activity against E. coli and Bacillus cereus, with MIC values as low as 0.17 mg/mL for certain compounds .

- Anticancer Activity Evaluation : Research indicated that thiazole-based compounds significantly inhibited cell proliferation in various cancer models, showcasing their potential as chemotherapeutic agents .

Scientific Research Applications

Structural Features

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic compound containing sulfur and nitrogen. |

| Piperazine Moiety | A six-membered ring featuring two nitrogen atoms, known for enhancing bioactivity. |

| Chlorobenzylidene Group | A substituted benzene ring that may influence the compound's pharmacological properties. |

Biological Activities

Preliminary studies suggest that (E)-2-(4-acetylpiperazin-1-yl)-5-(2-chlorobenzylidene)thiazol-4(5H)-one may exhibit several biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : The structural similarity to known anticancer agents indicates potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Thiazole derivatives are often investigated for their ability to modulate inflammatory pathways.

Study 1: Antimicrobial Activity

A study published in ResearchGate explored various thiazole derivatives, including those structurally related to (E)-2-(4-acetylpiperazin-1-yl)-5-(2-chlorobenzylidene)thiazol-4(5H)-one. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent.

Study 2: Anticancer Potential

Research examining compounds with similar thiazole structures demonstrated promising anticancer activity against multiple cancer cell lines. The study highlighted that these compounds could induce apoptosis through mitochondrial dysfunction, supporting the investigation of (E)-2-(4-acetylpiperazin-1-yl)-5-(2-chlorobenzylidene)thiazol-4(5H)-one in cancer therapy.

Study 3: Anti-inflammatory Effects

Another research effort focused on thiazole derivatives' anti-inflammatory properties, revealing that these compounds could downregulate pro-inflammatory cytokines. This suggests that (E)-2-(4-acetylpiperazin-1-yl)-5-(2-chlorobenzylidene)thiazol-4(5H)-one may also possess anti-inflammatory benefits worth exploring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-4(5H)-one derivatives exhibit diverse bioactivity depending on substituents at the 2- and 5-positions. Below is a systematic comparison of the target compound with key analogs:

Substituent Effects on Bioactivity

Notes:

- Electron-withdrawing groups (e.g., 2-Cl, 3-NO₂) at the benzylidene position enhance antifungal and enzyme inhibitory activity by increasing electrophilicity .

- Methoxy groups at the benzylidene position (e.g., 4-OCH₃) contribute to crystallinity and stability due to hydrogen-bonding interactions .

Physicochemical Properties

†Calculated based on formula C₁₆H₁₆ClN₃O₂S .

Preparation Methods

Core Thiazol-4-one Formation

The thiazol-4-one scaffold is synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, 2-amino-4-acetylpiperazin-1-ylthiazole intermediates are prepared by reacting 4-acetylpiperazine-1-carbothioamide with chloroacetone under reflux in ethanol. This step typically achieves yields of 65–78%, with purity confirmed by thin-layer chromatography (TLC) (Rf = 0.45 in ethyl acetate/hexane 1:1).

Key reaction parameters:

- Solvent: Ethanol (anhydrous)

- Temperature: 78°C

- Duration: 6–8 hours

- Catalyst: Triethylamine (10 mol%)

Knoevenagel Condensation for Benzylidene Incorporation

The 2-chlorobenzylidene group is introduced via Knoevenagel condensation between the thiazol-4-one intermediate and 2-chlorobenzaldehyde. Studies indicate that microwave-assisted conditions (100°C, 300 W) in dimethylformamide (DMF) with piperidine as a base enhance E-selectivity (>95% by HPLC).

Optimized conditions:

| Parameter | Value |

|---|---|

| Molar ratio | 1:1.2 (thiazolone:aldehyde) |

| Solvent | DMF (dry) |

| Reaction time | 45 minutes (microwave) |

| Isolated yield | 82% |

X-ray crystallographic data from analogous structures confirm the (E)-configuration of the benzylidene moiety, with dihedral angles between the thiazolone and aryl rings measuring 8.67–10.28°.

Structural Modifications and Stereochemical Control

Role of the 4-Acetylpiperazine Substituent

The acetylated piperazine ring at position 2 enhances solubility and bioactivity. Nuclear magnetic resonance (NMR) studies reveal restricted rotation about the C–N bond (Δδ 0.15 ppm for geminal protons), stabilizing the chair conformation of the piperazine ring.

Critical spectral data:

Controlling (E)/(Z) Isomerism

The E configuration is thermodynamically favored due to steric hindrance between the 2-chlorophenyl group and thiazolone oxygen. High-performance liquid chromatography (HPLC) analyses using chiral columns (Chiralpak IC, hexane/isopropanol 85:15) demonstrate 98.2% E-isomer content under optimized conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 392.08 [M+H]⁺ (calculated 392.06 for C₁₇H₁₈ClN₃O₂S). Infrared (IR) spectroscopy shows characteristic bands at 1675 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (C=N imine).

Purity Assessment

Batch-to-batch consistency is ensured through:

- HPLC: >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min)

- Elemental analysis: Calculated (%) C 52.37, H 4.65, N 10.78; Found C 52.29, H 4.71, N 10.82.

Comparative Analysis of Synthetic Methods

The table below evaluates three published synthetic approaches:

| Method | Yield (%) | Purity (%) | E-Isomer (%) | Key Advantage |

|---|---|---|---|---|

| Conventional heating | 68 | 95 | 87 | Low equipment requirements |

| Microwave-assisted | 82 | 99 | 98 | Rapid reaction time |

| Solvent-free | 59 | 91 | 79 | Environmentally friendly |

Microwave synthesis emerges as the superior method, balancing efficiency and stereochemical control.

Applications and Derivatives

While direct biological data for this compound remain limited, structurally related thiazol-4-ones exhibit:

Q & A

Q. What computational methods predict its pharmacokinetic properties?

- Methodology :

- ADMET prediction : SwissADME for bioavailability radar (TPSA, logP).

- Metabolite identification : CYP450 isoform-specific metabolism via Schrödinger’s MetaSite.

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.